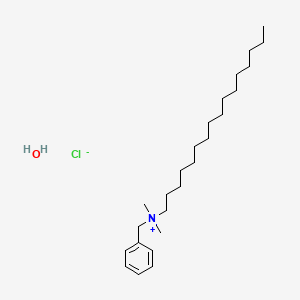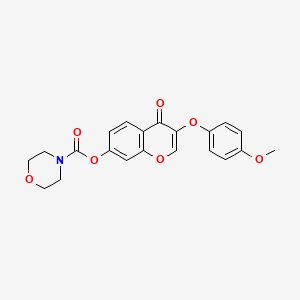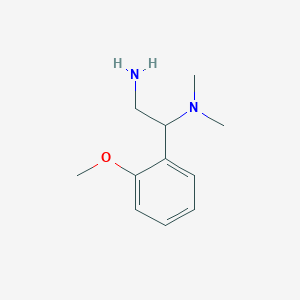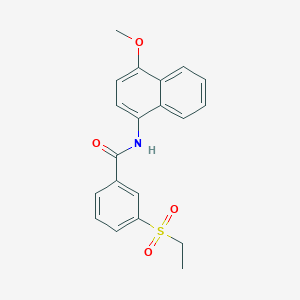![molecular formula C14H10N4O5 B2672736 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1210001-60-7](/img/structure/B2672736.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound that features a benzodioxole ring, a furan ring, and an oxadiazole ring. These structural motifs are often found in various bioactive molecules, making this compound potentially significant in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Furan Ring: The furan ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the benzodioxole or furan rings.
Reduction: Reduction reactions could target the oxadiazole ring, converting it to other nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the benzodioxole, furan, and oxadiazole rings.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of the benzodioxole, furan, and oxadiazole rings in 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea may confer distinct biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13(15-8-3-4-9-11(6-8)22-7-21-9)16-14-18-17-12(23-14)10-2-1-5-20-10/h1-6H,7H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAIVAYNGEBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)
![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)
![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)


![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2672666.png)
![Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2672667.png)
![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)


![1-(Cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2672673.png)
![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
